3-(Diethylamino)-2,2-dimethylpropan-1-ol

Catalog No.
S1490559
CAS No.
39067-45-3
M.F
C9H21NO
M. Wt
159.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Diethylamino)-2,2-dimethylpropan-1-ol

CAS Number

39067-45-3

Product Name

3-(Diethylamino)-2,2-dimethylpropan-1-ol

IUPAC Name

3-(diethylamino)-2,2-dimethylpropan-1-ol

Molecular Formula

C9H21NO

Molecular Weight

159.27 g/mol

InChI

InChI=1S/C9H21NO/c1-5-10(6-2)7-9(3,4)8-11/h11H,5-8H2,1-4H3

InChI Key

YOWSYKCRNIREGL-UHFFFAOYSA-N

SMILES

CCN(CC)CC(C)(C)CO

Synonyms

3-(Diethylamino)-2,2-dimethyl-1-propanol; NSC 165636

Canonical SMILES

CCN(CC)CC(C)(C)CO

The exact mass of the compound 3-(Diethylamino)-2,2-dimethylpropan-1-ol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 165636. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-(Diethylamino)-2,2-dimethylpropan-1-ol (CAS 39067-45-3) is a highly specialized, neopentyl-like aliphatic amino alcohol utilized primarily as a building block for complex active pharmaceutical ingredients (APIs), local anesthetics, and neuropharmacological probes. Characterized by a terminal diethylamine, a primary hydroxyl group, and a critical gem-dimethyl substitution at the C2 position, this compound serves as the direct precursor to dimethocaine (larocaine) and related ester derivatives. In industrial and laboratory procurement, it is selected over simpler unbranched amino alcohols because its bulky 2,2-dimethyl core imparts exceptional steric hindrance to downstream ester linkages, dramatically altering the hydrolytic stability, lipophilicity, and receptor-binding profiles of the resulting target molecules [1].

Attempting to substitute 3-(diethylamino)-2,2-dimethylpropan-1-ol with more common, unbranched analogs such as 2-diethylaminoethanol (the procaine precursor) or 3-diethylamino-1-propanol fundamentally compromises the target molecule's pharmacokinetic and chemical stability. The absence of the gem-dimethyl group at the beta-position leaves the resulting ester bonds highly vulnerable to rapid cleavage by plasma pseudocholinesterases and human carboxylesterase 1 (hCES1). Furthermore, the neopentyl backbone specifically tunes the spatial orientation and lipophilicity (LogP) of the molecule, which is an absolute requirement for achieving blood-brain barrier (BBB) penetration and specific monoamine transporter binding. Consequently, for applications requiring extended in vivo half-lives or central nervous system activity, generic straight-chain amino alcohols are functionally obsolete [1].

Steric Protection Against Enzymatic Ester Hydrolysis

The primary procurement driver for 3-(diethylamino)-2,2-dimethylpropan-1-ol is its ability to shield downstream ester bonds from enzymatic degradation. When esterified (e.g., to form dimethocaine), the bulky gem-dimethyl group at the C2 position creates severe steric hindrance around the carbonyl carbon. Comparative pharmacokinetic models demonstrate that while unbranched esters like procaine (derived from 2-diethylaminoethanol) undergo rapid plasma hydrolysis with a very short half-life, the 2,2-dimethyl-substituted esters resist rapid cleavage by butyrylcholinesterase (BChE) and hCES1, allowing the intact molecule to circulate long enough to achieve systemic distribution [1].

Evidence DimensionResistance to plasma esterase hydrolysis
Target Compound DataHigh stability; sterically shielded ester resists rapid BChE/hCES1 cleavage
Comparator Or BaselineUnbranched procaine (from 2-diethylaminoethanol): Rapidly hydrolyzed in plasma
Quantified DifferenceSignificant extension of in vivo half-life due to gem-dimethyl steric hindrance
ConditionsIn vivo plasma esterase exposure (BChE and hCES1)

Buyers developing ester-based prodrugs or APIs must use this specific gem-dimethyl precursor to prevent premature metabolic degradation and ensure systemic efficacy.

Enhanced Lipophilicity and Membrane Permeability

The inclusion of the 2,2-dimethyl moiety in 3-(diethylamino)-2,2-dimethylpropan-1-ol significantly alters the physicochemical properties of its derivatives compared to straight-chain analogs. The two additional methyl groups increase the overall lipophilicity of the resulting APIs, facilitating superior partitioning into lipid bilayers. This structural modification is essential for compounds intended to act on central nervous system targets, as the increased lipid solubility directly correlates with enhanced blood-brain barrier permeability, a property severely restricted in the hydrophilic unbranched procaine-like benchmarks [1].

Evidence DimensionLipophilicity and BBB permeability
Target Compound DataNeopentyl backbone increases LogP, enabling BBB crossing
Comparator Or Baseline2-diethylaminoethanol derivatives: Lower LogP, restricted to peripheral tissues
Quantified DifferenceShift from peripheral localization to central nervous system penetration
ConditionsPhysiological pH and lipid membrane partitioning models

Procurement for neuropharmacological synthesis requires this exact precursor to achieve the lipophilicity necessary for central nervous system target engagement.

Enabling Dual-Action Pharmacological Profiles (DAT Inhibition)

In the synthesis of neuroactive probes, the structural geometry provided by 3-(diethylamino)-2,2-dimethylpropan-1-ol is non-substitutable for achieving specific transporter affinities. While esters of 2-diethylaminoethanol (procaine) act almost exclusively as voltage-gated sodium channel blockers, the neopentyl-like structure of the 3-(diethylamino)-2,2-dimethylpropyl ester (dimethocaine) induces a profound shift in receptor affinity. This specific spatial arrangement enables high-affinity binding to the Dopamine Transporter (DAT), producing a 12-fold increase in dialysate dopamine at 1 mM concentrations, whereas the unbranched baseline requires a massive 10 mM concentration just to achieve a 6-fold increase .

Evidence DimensionDopamine Transporter (DAT) Inhibition and Dopamine Efflux
Target Compound Data12-fold increase in dialysate dopamine at 1 mM (Dimethocaine)
Comparator Or BaselineProcaine (unbranched analog): Requires 10 mM for only a 6-fold increase
Quantified Difference>10-fold higher potency in dopamine efflux and high DAT affinity
ConditionsIn vivo microdialysis and DAT binding assays

Researchers synthesizing monoamine transporter inhibitors cannot substitute this building block, as the gem-dimethyl geometry is strictly required for potent DAT binding.

Synthesis of Hydrolysis-Resistant Ester Prodrugs

Due to the steric shielding provided by the gem-dimethyl group, this compound is the optimal precursor for synthesizing ester-linked APIs and prodrugs that require extended plasma half-lives and resistance to pseudocholinesterases [1].

Formulation of Advanced Local Anesthetics

As the direct precursor to dimethocaine (larocaine), it is indispensable for industrial and laboratory-scale production of specialized anesthetics that require greater tissue penetration and longer duration of action than standard procaine analogs [2].

Development of Neuropharmacological Probes

The unique lipophilicity and spatial geometry imparted by the neopentyl backbone make it an essential building block for synthesizing dual-action local anesthetics and specific Dopamine Transporter (DAT) inhibitors .

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

39067-45-3

Wikipedia

3-(Diethylamino)-2,2-dimethylpropanol

Dates

Last modified: 08-15-2023

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